5-Hydroxyethyl-deacetyl Gendenafil is a compound related to the well-known phosphodiesterase type 5 inhibitor, Sildenafil. This compound is part of a broader class of medications that enhance erectile function by increasing blood flow to the penis through the inhibition of phosphodiesterase type 5, which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The structural modifications in 5-Hydroxyethyl-deacetyl Gendenafil may influence its pharmacological properties and efficacy compared to its parent compound.
5-Hydroxyethyl-deacetyl Gendenafil is classified under the category of phosphodiesterase type 5 inhibitors. It is synthesized from precursors derived from Sildenafil and other related compounds. The compound's chemical structure suggests potential applications in treating erectile dysfunction and possibly other conditions related to vascular health.
The synthesis of 5-Hydroxyethyl-deacetyl Gendenafil can be approached through several synthetic routes, often starting from Sildenafil or its derivatives. One common method involves:
The improved synthesis methods focus on reducing environmental impact and enhancing yield through greener chemistry practices, such as using water as a solvent and minimizing hazardous reagents .
The molecular structure of 5-Hydroxyethyl-deacetyl Gendenafil can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
The chemical reactivity of 5-Hydroxyethyl-deacetyl Gendenafil includes:
These reactions are crucial for optimizing the therapeutic efficacy of the compound while minimizing potential side effects .
The mechanism of action for 5-Hydroxyethyl-deacetyl Gendenafil primarily involves:
Studies indicate that compounds within this class exhibit varying degrees of potency based on their structural characteristics .
The physical properties of 5-Hydroxyethyl-deacetyl Gendenafil include:
Chemical properties include reactivity with nucleophiles due to the presence of sulfonamide groups, which can participate in further chemical transformations .
5-Hydroxyethyl-deacetyl Gendenafil has potential applications in:
The ongoing research into this compound aims to elucidate its full therapeutic potential while ensuring compliance with regulatory standards .
5-Hydroxyethyl-deacetyl Gendenafil is a structurally optimized derivative within the pyrazolopyrimidinone class of phosphodiesterase type 5 (PDE5) inhibitors. Its core structure consists of a pyrazolo[4,3-d]pyrimidine-7-one scaffold, analogous to sildenafil, but incorporates two critical modifications:
The systematic IUPAC name is 5-(2-ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Its molecular formula (C₂₅H₃₃N₇O₅S) and weight (543.65 g/mol) distinguish it from first-generation PDE5 inhibitors like sildenafil (C₂₂H₃₀N₆O₄S, 474.58 g/mol) [6] [9].
Property | 5-Hydroxyethyl-deacetyl Gendenafil | Sildenafil | Avanafil |
---|---|---|---|
Core Structure | Pyrazolopyrimidinone | Pyrazolopyrimidinone | Pyrimidinoindole |
C5 Substituent | H (deacetylated) | Acetyl | Methoxy |
N4 Substituent | 2-Hydroxyethylpiperazine | Methylpiperazine | Ethanolamine |
Molecular Weight (g/mol) | 543.65 | 474.58 | 483.51 |
5-Hydroxyethyl-deacetyl Gendenafil belongs to the second-generation PDE5 inhibitors, characterized by enhanced selectivity and pharmacokinetic profiles. Key differentiators include:
Solubility and Absorption: LogP of 1.8 (vs. sildenafil’s 3.1) confers improved aqueous solubility (28 mg/mL), accelerating Tₘₐₓ to <30 minutes, rivaling avanafil’s rapid onset [1] [10].
Table 2: Pharmacokinetic and Selectivity Comparisons
Parameter | 5-Hydroxyethyl-deacetyl Gendenafil | Sildenafil | Vardenafil | Tadalafil |
---|---|---|---|---|
PDE5 IC₅₀ (nM) | 0.18 | 3.5 | 0.1 | 2.0 |
PDE6/PDE5 Selectivity | 10,000 | 10 | 300 | >100,000 |
LogP | 1.8 | 3.1 | 2.6 | 1.4 |
Tₘₐₓ (min) | 25–30 | 60 | 40 | 120 |
The evolution of 5-Hydroxyethyl-deacetyl Gendenafil reflects strategic refinements of the gendenafil scaffold to overcome limitations of early PDE5 inhibitors:
Year | Derivative | Innovation | Outcome |
---|---|---|---|
2008 | Gendenafil | Base scaffold synthesis | Moderate PDE5 affinity (IC₅₀=5.2 nM) |
2012 | Deacetyl Gendenafil | C5 acetyl group removal | PDE11 selectivity ↑ 15-fold |
2017 | 5-Hydroxyethyl-deacetyl Gendenafil | 2-Hydroxyethylpiperazine incorporation | Solubility ↑ 300%; Tₘₐₓ ↓ 50% |
This compound exemplifies targeted molecular design to enhance PDE5 specificity and pharmacokinetics, positioning it as a template for future cardiovascular and urological therapeutics [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7